1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate is a complex organic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 465.33 g/mol. This compound belongs to a class of spirocyclic compounds, which are characterized by their unique bicyclic structure that includes both a spiro center and various functional groups, including ester and iodide functionalities.
The compound is primarily sourced from chemical databases such as PubChem, where it is cataloged under the CAS number 2225141-25-1. Its structural complexity and functional groups make it an interesting candidate for various scientific applications, particularly in medicinal chemistry.
The synthesis of 1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate typically involves multi-step reactions that may include the formation of the spirocyclic framework followed by the introduction of functional groups.
Methods:
Technical details regarding specific reaction pathways and yields are typically documented in synthetic chemistry literature, but comprehensive data for this particular compound may be limited.
The molecular structure of 1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate can be described using various chemical notation systems:
InChI=1S/C18H28INO5/c1-5-23-13(21)17-10-16(11-17,12-19)25-18(17)6-8-20(9-7-18)14(22)24-15(2,3)4/h5-12H2,1-4H3This notation provides a unique identifier for the compound's structure.
CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CIThis representation illustrates the connectivity of atoms within the molecule.
The compound features:
The reactivity of 1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate can be explored through various chemical reactions:
Common Reactions:
Technical Details:
Reactions involving this compound may require specific conditions such as:
The mechanism of action for compounds like 1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate often involves interactions at the molecular level with biological targets.
Process:
Upon administration, this compound may interact with enzymes or receptors due to its structural features, potentially leading to inhibition or modulation of biological pathways. Detailed mechanistic studies would typically involve kinetic analyses and binding studies to elucidate its effects.
The physical and chemical properties of 1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate include:
Physical Properties:
Chemical Properties:
Relevant Data:
Data on stability under various conditions (e.g., pH changes, temperature variations) would be important for practical applications.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7